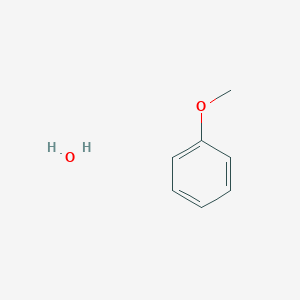
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is a chemical compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This compound is of interest due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The reaction conditions often include:
Reagents: Tryptamine, benzaldehyde
Catalysts: Acidic catalysts like hydrochloric acid or acetic acid
Solvents: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: Modulation of serotonin and dopamine receptors.
Enzymes: Inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters.
Pathways: Activation or inhibition of signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with similar pharmacological properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydro-beta-carboline: A structurally related compound with diverse biological activities.
Uniqueness
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is unique due to its specific stereochemistry and phenyl substitution, which may confer distinct pharmacological properties compared to other beta-carbolines.
Propiedades
Número CAS |
178326-72-2 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S)-2-hydroxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C17H16N2O/c20-19-11-10-14-13-8-4-5-9-15(13)18-16(14)17(19)12-6-2-1-3-7-12/h1-9,17-18,20H,10-11H2/t17-/m0/s1 |
Clave InChI |
UEZOUWXMMQRQBJ-KRWDZBQOSA-N |
SMILES isomérico |
C1CN([C@H](C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O |
SMILES canónico |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


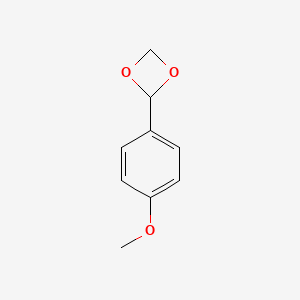
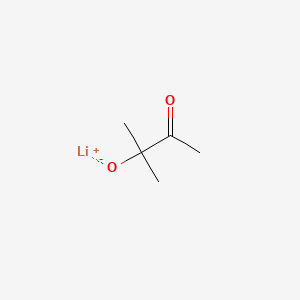
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
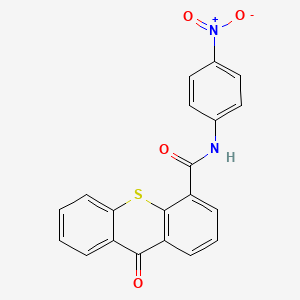

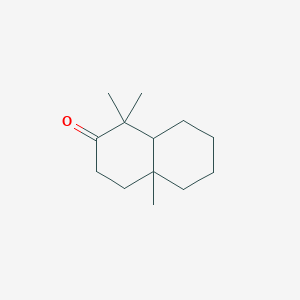
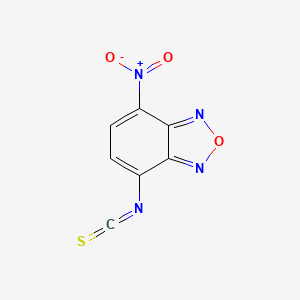
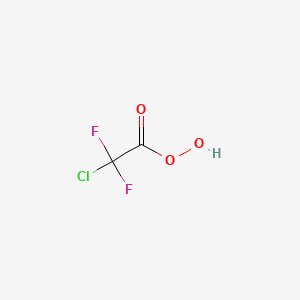


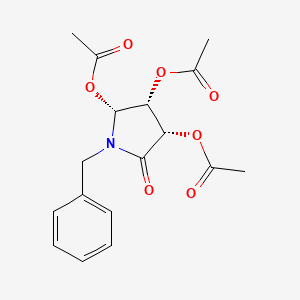
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
